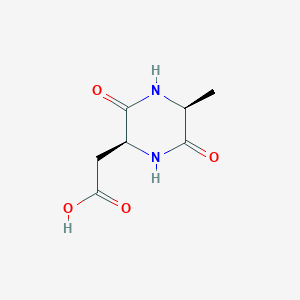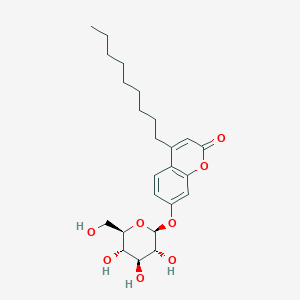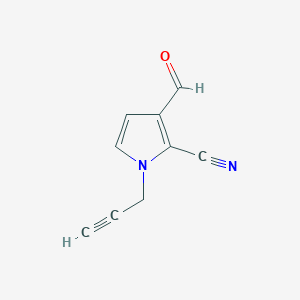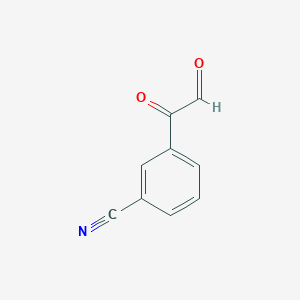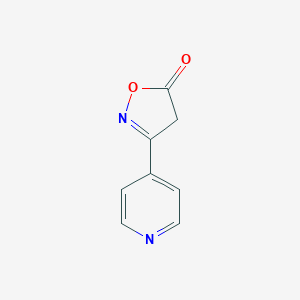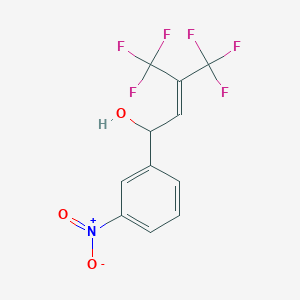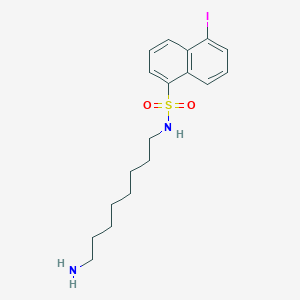
N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide (SITS) is a chemical compound that has been widely used in scientific research for many years. It is a sulfonamide derivative that has a unique structure, making it an ideal tool for studying various physiological and biochemical processes.
Mécanisme D'action
N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide works by binding to anions and blocking their transport across cell membranes. It does this by binding to the anion-binding site of transporters and channels, preventing the anions from passing through. N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide is also a fluorescent probe, which allows researchers to visualize the binding and transport of anions in real-time.
Effets Biochimiques Et Physiologiques
N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of the CFTR channel, which is involved in cystic fibrosis. N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide has also been shown to inhibit the activity of the sodium-bicarbonate cotransporter, which is involved in acid-base balance in the body. Additionally, N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide has been shown to inhibit the activity of the sulfate transporter, which is involved in the metabolism of sulfur-containing amino acids.
Avantages Et Limitations Des Expériences En Laboratoire
N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide has several advantages for lab experiments. It is a highly specific probe for anions, which allows researchers to study the transport of specific anions across cell membranes. N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide is also a fluorescent probe, which allows researchers to visualize the binding and transport of anions in real-time. However, N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide has some limitations. It is not a membrane-permeable probe, which limits its use to the study of anions on the extracellular side of the membrane. Additionally, N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide can be toxic to cells at high concentrations, which limits its use in cell-based assays.
Orientations Futures
There are several future directions for the use of N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide in scientific research. One direction is the study of the role of anions in cancer. Anions have been shown to play a role in cancer cell proliferation and invasion, and N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide could be used to study the transport of anions in cancer cells. Another future direction is the study of the role of anions in the gut microbiome. Anions play a role in the metabolism of gut bacteria, and N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide could be used to study the transport of anions in gut bacteria. Finally, N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide could be used to study the transport of anions in the brain, which could lead to a better understanding of neurological disorders such as epilepsy and migraine.
Conclusion
In conclusion, N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide (N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide) is a chemical compound that has been widely used in scientific research for many years. It is a sulfonamide derivative that has a unique structure, making it an ideal tool for studying various physiological and biochemical processes. N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide has several advantages for lab experiments, including its specificity for anions and its fluorescent properties. However, N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide also has some limitations, including its toxicity at high concentrations. There are several future directions for the use of N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide in scientific research, including the study of anions in cancer, the gut microbiome, and the brain.
Méthodes De Synthèse
N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide can be synthesized by reacting 5-iodonaphthalene-1-sulfonyl chloride with octylamine in the presence of a base such as triethylamine. The reaction yields N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide as a white crystalline solid that is soluble in water and polar organic solvents.
Applications De Recherche Scientifique
N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide has been widely used in scientific research as a fluorescent probe for studying various physiological and biochemical processes. It is commonly used to study the transport of anions such as bicarbonate, chloride, and sulfate across cell membranes. N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide has also been used to study the activity of ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is involved in chloride transport across epithelial cells.
Propriétés
Numéro CAS |
103771-14-8 |
|---|---|
Nom du produit |
N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide |
Formule moléculaire |
C18H25IN2O2S |
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
N-(8-aminooctyl)-5-iodonaphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H25IN2O2S/c19-17-11-7-10-16-15(17)9-8-12-18(16)24(22,23)21-14-6-4-2-1-3-5-13-20/h7-12,21H,1-6,13-14,20H2 |
Clé InChI |
ZMISJCLJPKVFEL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)NCCCCCCCCN |
SMILES canonique |
C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)NCCCCCCCCN |
Autres numéros CAS |
103771-14-8 |
Synonymes |
J8 N-(8-aminooctyl)-5-iodonaphthalene-1-sulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)
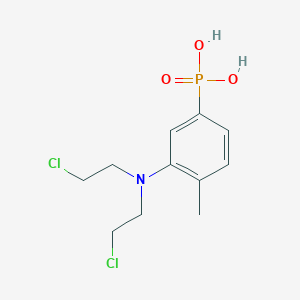
![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)

